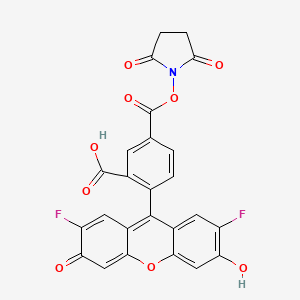
Bis-DBCO-PEG4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-DBCO-PEG4, also known as Bis-sulfone-PEG4-DBCO, is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound contains a dibenzylcyclooctyne (DBCO) group, which can react with azide groups to form stable triazole linkages without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-DBCO-PEG4 involves the incorporation of DBCO groups into a PEG backboneThe reaction conditions often involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the stability of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-DBCO-PEG4 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the cycloaddition of the DBCO group with azide-containing molecules to form triazole linkages. The reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules and anhydrous solvents like DMSO or DMF. The reaction conditions typically involve room temperature or slightly elevated temperatures to enhance the reaction rate .
Major Products
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are highly stable and can be used in various applications, including bioconjugation and drug delivery .
Wissenschaftliche Forschungsanwendungen
Bis-DBCO-PEG4 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis-DBCO-PEG4 involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide groups on target molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials without the need for a copper catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-sulfone-PEG4-DBCO: A similar compound with the same functional groups but different linker lengths.
DBCO-PEG4-NHS Ester: Another compound used in click chemistry with a different reactive group (NHS ester) for conjugation with primary amines.
Uniqueness
Bis-DBCO-PEG4 is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. Additionally, the PEG4 linker provides enhanced solubility and biocompatibility, making it an ideal choice for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C48H50N4O8 |
|---|---|
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C48H50N4O8/c53-45(21-23-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)49-25-27-57-29-31-59-33-34-60-32-30-58-28-26-50-46(54)22-24-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
InChI-Schlüssel |
BZGLRSPETVGNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)



![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)
